

Atisine: A Technical Guide to its Discovery, Research, and Therapeutic Potential

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Compound of Interest

Compound Name: *Atisine*

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A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Atisine, a C20-diterpenoid alkaloid, has been a subject of scientific inquiry for over a century since its discovery in 1896.[1][2] Isolated from various plant species, primarily within the genera *Aconitum*, *Delphinium*, and *Spiraea*, **atisine** and its derivatives exhibit a wide spectrum of biological activities.[3][4] This technical guide provides a comprehensive overview of the discovery and historical research of **atisine**, its chemical properties, and its multifaceted pharmacological effects, including antitumor, anti-inflammatory, analgesic, and antiarrhythmic activities. Detailed experimental protocols for isolation, characterization, and bioassays are presented, alongside a summary of quantitative data. Furthermore, key signaling pathways modulated by **atisine** are illustrated to provide a deeper understanding of its mechanisms of action, offering valuable insights for future drug discovery and development.

Introduction

Atisine is a naturally occurring C20-diterpenoid alkaloid characterized by a pentacyclic atisane-type skeleton.[3] It serves as a crucial biosynthetic precursor for a diverse array of other diterpenoid alkaloids.[3] The unique structural features and significant physiological effects of **atisine**-type alkaloids have garnered sustained interest from the scientific community.[1] These compounds have demonstrated a range of pharmacological properties, including antitumor, anti-inflammatory, analgesic, antiarrhythmic, and antiparasitic effects, highlighting their potential

as a vast resource for drug discovery.[1][2][4] This guide aims to provide an in-depth technical resource on the discovery, historical research, and experimental investigation of **atisine** for researchers, scientists, and professionals in drug development.

History of Atisine Research

The scientific journey of **atisine** began in the late 19th century and has since progressed through milestones of isolation, structural elucidation, synthesis, and the exploration of its biological activities.

- 1896: The first **atisine**-type compound, **atisine**, was isolated from *Aconitum heterophyllum*. [1][2]
- 1954: The chemical structure of **atisine** was proposed by Wiesner and colleagues, and independently by Pelletier and Jacobs.
- 1963: The first total synthesis of **atisine** was achieved by Wataru Nagata and his research group, a landmark in natural product synthesis.[3]
- 1964: The stereochemistry of **atisine** was established by Dvornik and Edwards.
- Late 20th and 21st Century: Research has focused on isolating and characterizing a growing number of **atisine**-type alkaloids from various plant sources and investigating their diverse pharmacological activities, including antitumor, anti-inflammatory, and antiarrhythmic effects. To date, 87 **atisine**-type diterpenoid alkaloids and 11 bis-diterpenoid alkaloids containing an **atisine** unit have been reported.[1][2][4]

Chemical Properties and Structure

Atisine is a complex diterpenoid alkaloid with the molecular formula $C_{22}H_{33}NO_2$ and a molecular weight of 343.50 g/mol .[5] Its structure is characterized by a rigid pentacyclic atisane skeleton. The structural elucidation of **atisine** and its derivatives has been accomplished through detailed spectroscopic analyses, primarily using High-Resolution Mass Spectrometry (HR-MS), 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (1H - 1H COSY, NOESY, HMBC, and HSQC), and Infrared (IR) spectroscopy.[4]

Table 1: Physicochemical Properties of **Atisine**

Property	Value	Reference
Molecular Formula	C22H33NO2	[5]
Molecular Weight	343.50 g/mol	[5]
IUPAC Name	(1S,2R,4S,6R,7S,10R,11R)-11-methyl-5-methylidene-16-oxa-13-azahexacyclo[9.6.3.2.4,7.0.1,10.0.2,7.0.13,17]docosan-6-ol	[6]
CAS Number	466-43-3	[5]
Melting Point	57-60 °C	[5]
pKa	12.2	[5]

Isolation and Characterization

The isolation and purification of **atisine** and its analogs from plant sources are critical steps for their study. Advanced separation techniques are essential due to the structural similarity of these compounds.

Experimental Protocol: Isolation by pH-Zone-Refining Counter-Current Chromatography (CCC)

This protocol is adapted from a successful method for isolating **atisine** from *Aconitum coreanum*.^{[4][7]}

4.1.1. Crude Alkaloid Extraction

- Grind dried plant material (e.g., roots of *Aconitum coreanum*) into a powder.
- Perform heat reflux extraction three times with 95% ethanol solution containing a small amount of hydrochloric acid.
- Combine the extracts and evaporate to dryness under reduced pressure.

- Dissolve the residue in 1% HCl.
- Wash the acidic solution with petroleum ether to remove non-polar compounds.
- Basify the aqueous layer to pH 9.5 with ammonia water.
- Extract the basic solution with chloroform and evaporate the chloroform to dryness to obtain the crude alkaloid extract.

4.1.2. pH-Zone-Refining CCC Separation

- Two-Phase Solvent System Preparation: Prepare a two-phase solvent system of petroleum ether-ethyl acetate-methanol-water (5:5:1:9, v/v/v/v). Add 10 mM triethylamine (TEA) to the upper phase (stationary phase) and 10 mM hydrochloric acid (HCl) to the lower phase (mobile phase).
- Sample Preparation: Dissolve the crude alkaloid extract in a mixture of the upper and lower phases.
- CCC Operation:
 - Fill the multiplayer coiled column entirely with the upper phase (stationary phase).
 - Rotate the apparatus at a suitable speed (e.g., 850 rpm).
 - Inject the sample solution into the column.
 - Pump the lower phase (mobile phase) through the column at a specific flow rate.
 - Collect fractions and monitor the effluent by UV detection or thin-layer chromatography (TLC).
- Fraction Analysis: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify and quantify the isolated alkaloids, including **atisine**.

Experimental Protocol: Characterization by UHPLC-MS

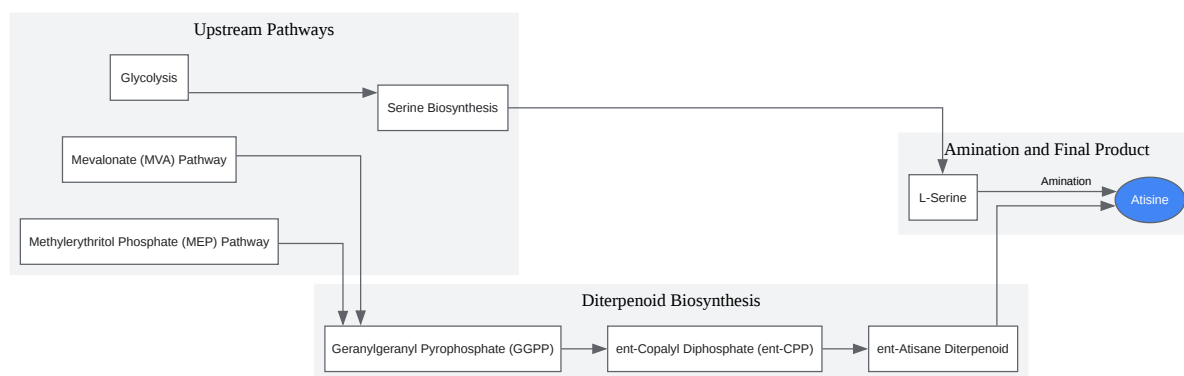
Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) is a powerful technique for the rapid separation and characterization of complex alkaloid mixtures.[3]

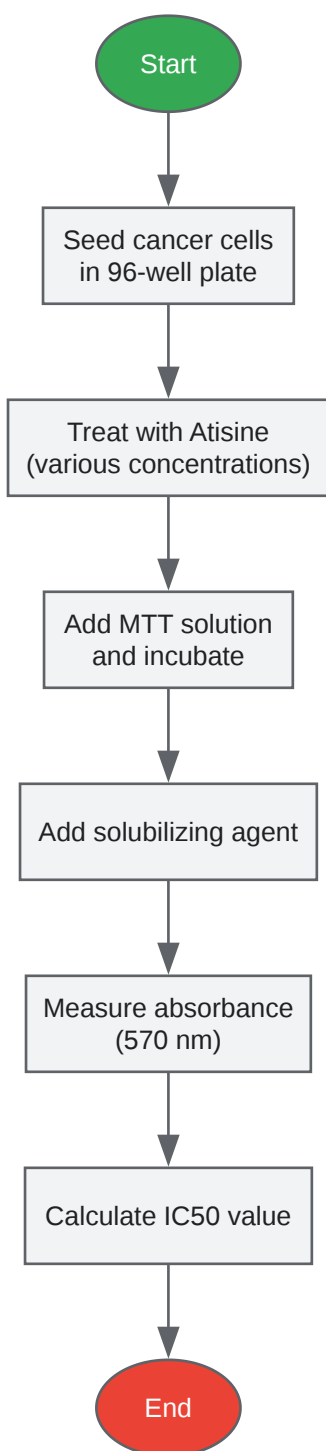
- Sample Preparation: Dissolve the purified **atisine** or alkaloid fractions in a suitable solvent (e.g., methanol).
- Chromatographic Conditions:
 - Column: A reversed-phase column (e.g., C18).
 - Mobile Phase: A gradient of two solvents, such as water with an additive (e.g., formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
 - Flow Rate: A typical flow rate for UHPLC.
 - Column Temperature: Maintained at a constant temperature.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for alkaloids.
 - Mass Analyzer: A high-resolution mass analyzer such as Orbitrap or Time-of-Flight (TOF) for accurate mass measurements.
 - Data Acquisition: Acquire full scan MS and tandem MS (MS/MS) data for structural elucidation.
- Data Analysis: Identify **atisine** and its derivatives based on their retention times, accurate mass measurements, and fragmentation patterns in the MS/MS spectra.

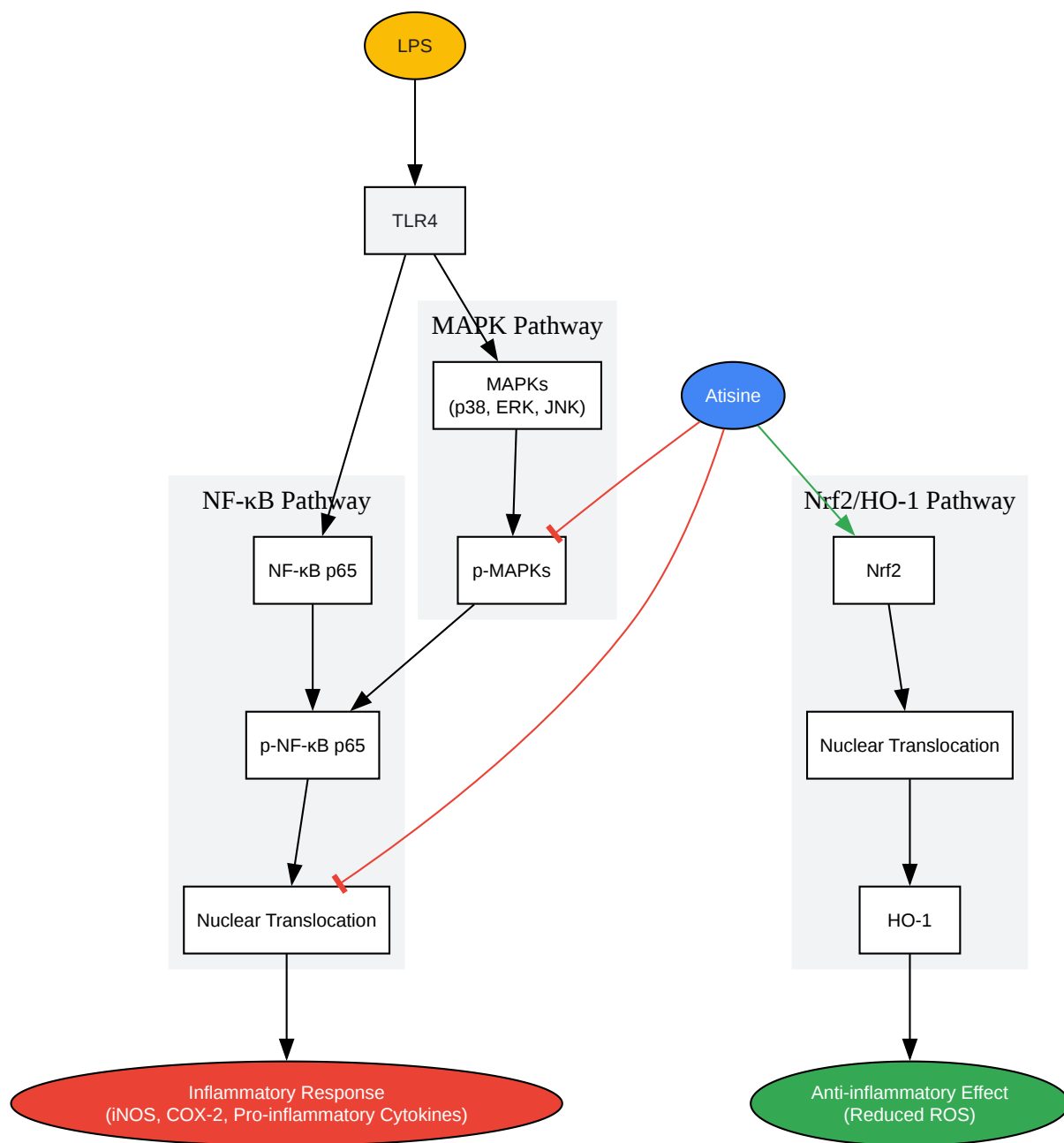
Biosynthesis of Atisine

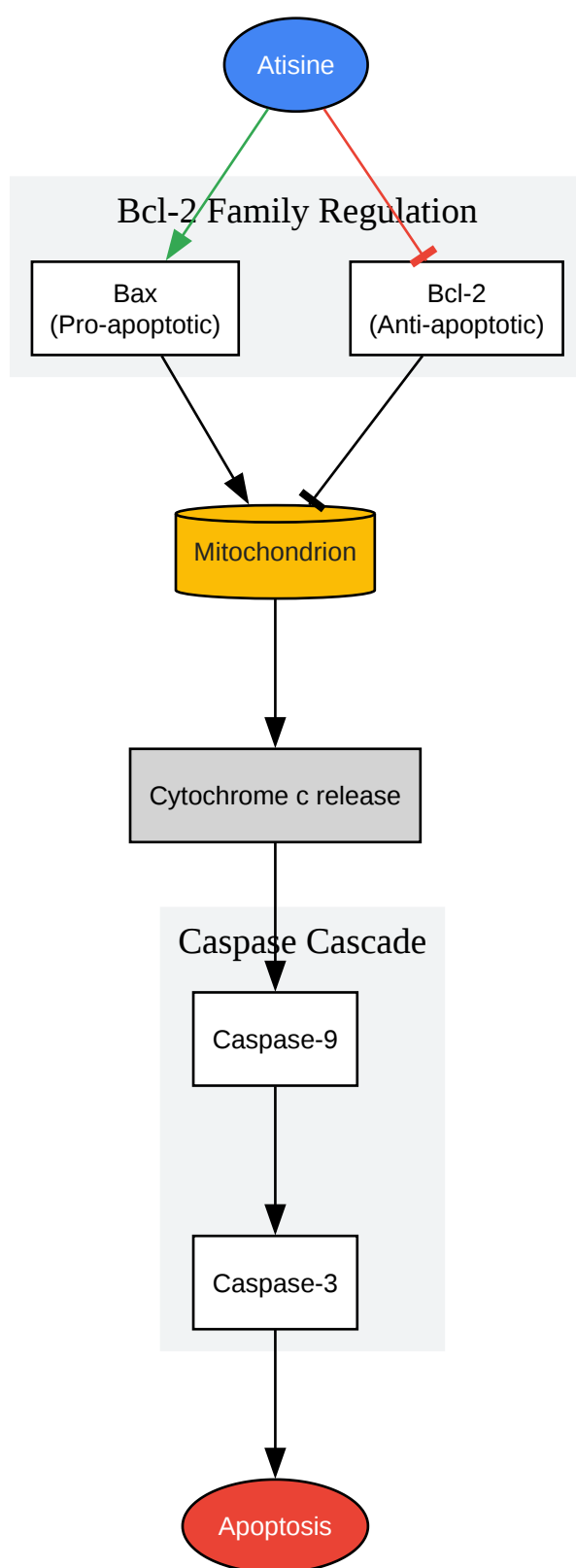
Atisine-type diterpenoid alkaloids are biosynthesized from the amination of ent-atisane-type tetracyclic diterpenoids.[1][8] The biosynthesis pathway involves the integration of several metabolic pathways, including the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which produce the universal diterpene precursor, geranylgeranyl pyrophosphate

(GGPP).[8][9] L-serine has been identified as a likely nitrogen source for the amination step.
[10]









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